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molecular formula C12H14O B3209063 Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- CAS No. 1057641-73-2

Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-

Cat. No. B3209063
M. Wt: 174.24 g/mol
InChI Key: UEGQHXFPWDNFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420666B2

Procedure details

Sodium iodide (0.45 gm, 3 mmol) and 1,8-diazabicyclo (5.4.0)undec-7-ene (0.304 gm, 2 mmol) were added to a stirred solution of [3-(benzyloxy)cyclobutyl]methyl methanesulfonate (0.27 gm, 1 mmol) (step b) in dimethoxyethane and the reaction mixture was refluxed for about 2 hours. It was allowed to come to room temperature and then was stirred with diethyl ether and water for about 10 minutes. The ether layer was separated and aqueous layer was washed with ether. The combined organic layer was washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure. The crude compound was purified over silica gel.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.304 g
Type
reactant
Reaction Step One
Name
[3-(benzyloxy)cyclobutyl]methyl methanesulfonate
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[Na+].N12CCCN=C1CCCCC2.CS(O[CH2:19][CH:20]1[CH2:23][CH:22]([O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:21]1)(=O)=O.C(OCC)C>C(COC)OC.O>[CH2:19]=[C:20]1[CH2:23][CH:22]([O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:21]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.304 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
[3-(benzyloxy)cyclobutyl]methyl methanesulfonate
Quantity
0.27 g
Type
reactant
Smiles
CS(=O)(=O)OCC1CC(C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
aqueous layer was washed with ether
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude compound was purified over silica gel

Outcomes

Product
Name
Type
Smiles
C=C1CC(C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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